Silane, tris[(1-methylethyl)thio]-
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Overview
Description
Silane derivatives, specifically those with thio groups such as tris[(1-methylethyl)thio]-, are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of silicon-sulfur bonds and are often synthesized for use in various chemical transformations and material science applications.
Synthesis Analysis
The synthesis of silane derivatives with thio groups can be achieved through several methods. For instance, tris(mercaptomethyl)silane was synthesized from the corresponding tris(chloromethyl)silane, indicating a possible route for the synthesis of related silane compounds . Additionally, the synthesis of kinetically stabilized silanethione was achieved by thermal reaction of dihydrosilane with elemental sulfur, or by reduction of dibromosilane followed by the addition of sulfur . These methods demonstrate the versatility in synthesizing silane derivatives with thio groups.
Molecular Structure Analysis
The molecular structure of these silane derivatives is often determined using X-ray crystallographic analysis. For example, the molecular structure of a diaryltetrathiasilolane was determined by this method . Similarly, the structure of tris(mercaptomethyl)silane was characterized by single-crystal X-ray diffraction . These analyses provide detailed insights into the arrangement of atoms within the molecules and the geometry of the silicon-sulfur bonds.
Chemical Reactions Analysis
Silane derivatives with thio groups participate in a variety of chemical reactions. Tris(trimethylsilyl)silane has been used as a reducing agent for organic halides and as a hydrosilylating agent for ketones and alkenes . Tris(methylthio)silane and tris(isopropylthio)silane have been shown to reduce organic substrates via free radical mechanisms . Furthermore, the autoxidation of tris(trimethylsilyl)silane has been studied, revealing a free-radical chain mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of silane derivatives with thio groups are influenced by their molecular structure. For instance, the first stable silanethione exhibited thermal stability under inert gas up to its melting point and showed characteristic absorption and Raman frequencies . The bond dissociation energy of the Si-H bonds in tris(alkylthio)silanes has been measured, providing information on the strength of these bonds . Additionally, the reactivity of tris(trimethylsilyl)silane with various organic compounds has been quantified, offering insights into its chemical behavior .
Scientific Research Applications
Reducing and Hydrosilylating Agent : Tris(alkylthio)silanes like tris(methyltio)silane and tris(isopropylthio)silane are effective in reducing a variety of organic substrates through free radical mechanisms. They can also act as hydrosilylating agents for alkenes with electron-donating substituents (Chatgilialoglu et al., 1992).
Formation of Carbon-Centered Radicals : Tris(trimethylsilyl)silane (TTMSS) is efficient for the formation of carbon-centered radicals from various derivatives, such as oxathiolane and thiazolidine, by selectively cleaving the carbon-sulfur bond (Arya et al., 1991).
Corrosion Protection in Coatings : The addition of sulfur-containing silane to coating solutions significantly improves hydrophobicity and corrosion resistance properties, particularly on Al-2024 substrates (Bera et al., 2015).
Role in Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane has seen extensive use in a wide range of chemical processes and synthetic strategies. Its applications span from functional group insertion and transformations to the preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Applications in Polymer Chemistry : Tris(trimethylsilyl)silane plays a strategic role in polymerization, especially in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).
Surface Functionalization in Dental Composites : A thiourethane-modified silane agent, combining with silanes and thiols, has been used for the surface functionalization of fillers in dental composites, resulting in improved mechanical properties (Faria-E-Silva et al., 2018).
Safety And Hazards
properties
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, tris[(1-methylethyl)thio]- | |
CAS RN |
17891-55-3 |
Source
|
Record name | Tris(isopropylthio)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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